FOS-CHOLINE?-13, SOL-GRADE?

説明

The exact mass of the compound n-Tridecyl-phosphocholine is 365.26949575 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality FOS-CHOLINE?-13, SOL-GRADE? suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FOS-CHOLINE?-13, SOL-GRADE? including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tridecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19(2,3)4/h5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGLXNDFDHCOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to n-Tridecylphosphocholine: A Zwitterionic Detergent for Membrane Protein Science

This guide provides a comprehensive technical overview of the zwitterionic detergent n-tridecylphosphocholine, also known as Fos-Choline-13. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical structure, physicochemical properties, and critical applications in the study of membrane proteins. The insights provided herein are grounded in established scientific principles and field-proven methodologies to empower your research endeavors.

Introduction: The Pivotal Role of Zwitterionic Detergents in Membrane Biology

Integral membrane proteins, which represent a significant portion of the proteome and are the targets of a majority of modern pharmaceuticals, present a formidable challenge for biochemical and structural analysis due to their inherent insolubility in aqueous solutions. The extraction of these proteins from their native lipid bilayer environment necessitates the use of detergents that can mimic the amphipathic nature of the cell membrane.

Zwitterionic detergents, such as n-tridecylphosphocholine, occupy a unique and advantageous position in the toolkit of membrane protein researchers. Possessing both a positive and a negative charge in their hydrophilic headgroup, they maintain a net neutral charge. This characteristic allows them to effectively disrupt protein-lipid and protein-protein interactions, akin to ionic detergents, but with a gentleness that often preserves the native structure and function of the protein, a hallmark of non-ionic detergents.

n-Tridecylphosphocholine, a member of the Fos-Choline family of detergents, has emerged as a powerful tool for the solubilization, stabilization, and structural determination of membrane proteins, particularly for applications in nuclear magnetic resonance (NMR) spectroscopy. Its distinct molecular architecture, comprising a phosphocholine headgroup and a C13 alkyl chain, provides a balance of properties that make it an invaluable reagent in the pursuit of understanding the intricate world of membrane proteins.

Chemical Structure and Physicochemical Properties

The efficacy of a detergent is intrinsically linked to its chemical structure and resulting physicochemical properties. n-Tridecylphosphocholine's design is a testament to the rational engineering of surfactant molecules for biological applications.

Molecular Structure

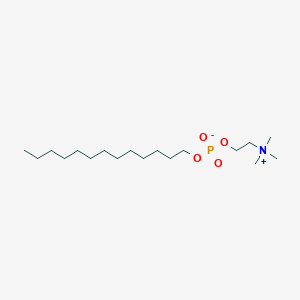

n-Tridecylphosphocholine possesses a zwitterionic headgroup composed of a positively charged quaternary ammonium group and a negatively charged phosphate group, linked by an ethyl spacer. This phosphocholine moiety is covalently attached to a thirteen-carbon alkyl chain, which constitutes the hydrophobic tail of the molecule.

Caption: Chemical structure of n-tridecylphosphocholine.

Physicochemical Data

The behavior of n-tridecylphosphocholine in solution is dictated by a set of key physicochemical parameters. These values are crucial for designing experiments and interpreting results.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₄₀NO₄P | [1] |

| Formula Weight | 365.5 g/mol | [1] |

| CAS Number | 85775-42-4 | [1] |

| Appearance | White to off-white solid | |

| Critical Micelle Concentration (CMC) in H₂O | ~0.75 mM (0.027% w/v) | [1][2] |

| Aggregation Number (Nagg) in H₂O | ~87 | [1][2] |

| Micelle Molecular Weight | ~31,800 Da | Calculated |

| Purity | ≥97% (by HPLC) | [2] |

| Solubility in H₂O | ≥10% | [2] |

| dn/dc in H₂O | 0.1426 mL/g | [2] |

Micelle Molecular Weight is calculated as Aggregation Number × Formula Weight.

The Critical Micelle Concentration (CMC) is a fundamental property of any detergent. It is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger structures called micelles. Above the CMC, the concentration of monomeric detergent remains relatively constant, and any additional detergent contributes to the formation of more micelles. For effective membrane protein solubilization, the detergent concentration should be well above its CMC. The aggregation number represents the average number of detergent molecules that form a single micelle.

Synthesis of n-Alkylphosphocholines: A Conceptual Overview

The synthesis of n-alkylphosphocholines, including the tridecyl variant, typically involves a multi-step process. A common and effective strategy is the reaction of a long-chain alcohol with a phosphitylating agent, followed by oxidation and subsequent reaction with a choline-containing moiety.

A plausible synthetic route can be conceptualized as follows:

-

Phosphitylation of Tridecyl Alcohol: Tridecyl alcohol is reacted with a suitable phosphitylating agent, such as 2-chloro-1,3,2-dioxaphospholane, in the presence of a non-nucleophilic base like triethylamine. This reaction forms a cyclic phosphite intermediate.

-

Oxidation: The phosphite is then oxidized to the corresponding phosphate. This can be achieved using a mild oxidizing agent, for instance, iodine in the presence of water.

-

Ring-Opening with Trimethylamine: The final step involves the ring-opening of the cyclic phosphate by nucleophilic attack of trimethylamine. This reaction quaternizes the nitrogen and yields the final n-tridecylphosphocholine product.

This synthetic approach offers good yields and high purity of the final product, which is crucial for its application in sensitive biological experiments.

Applications in Membrane Protein Research and Drug Development

n-Tridecylphosphocholine has proven to be a versatile tool in the study of membrane proteins, with applications ranging from initial solubilization to detailed structural analysis and formulation for drug delivery.

Solubilization and Stabilization of Membrane Proteins

The primary application of n-tridecylphosphocholine is the extraction of integral membrane proteins from their native lipid environment. Its zwitterionic nature allows for efficient disruption of the membrane while minimizing protein denaturation. The phosphocholine headgroup is biomimetic, resembling the headgroups of natural phospholipids, which can contribute to the stabilization of the solubilized protein.

The choice of detergent and its concentration are critical for successful solubilization. A typical workflow involves a screening process to identify the optimal detergent for a given membrane protein.

Caption: A typical workflow for membrane protein solubilization.

Structural Biology: A Detergent of Choice for NMR Spectroscopy

n-Tridecylphosphocholine and its analogs are particularly well-suited for solution NMR studies of membrane proteins. The relatively small and uniform size of the micelles they form leads to faster tumbling rates of the protein-detergent complex in solution. This is crucial for obtaining high-resolution NMR spectra with sharp resonance lines. The deuterated versions of Fos-Choline detergents are also commercially available, which are invaluable for reducing the background signal from the detergent in proton NMR experiments, allowing for clearer observation of the protein signals.

Reconstitution into Model Membranes

Following purification, it is often desirable to re-introduce the membrane protein into a more native-like lipid environment for functional and structural studies. n-Tridecylphosphocholine can be readily removed by dialysis or with the use of hydrophobic beads (e.g., Bio-Beads), facilitating the reconstitution of the purified protein into liposomes or nanodiscs.

-

Liposomes: These are spherical vesicles composed of a lipid bilayer, which can be prepared with a defined lipid composition to mimic the native membrane.

-

Nanodiscs: These are discoidal patches of lipid bilayer encircled by a "belt" of an amphipathic scaffold protein. They provide a more defined and monodisperse system compared to liposomes.

Drug Formulation and Delivery

The ability of phosphocholine-based detergents to form stable micelles and their biocompatibility makes them attractive for applications in drug delivery. Hydrophobic drugs can be encapsulated within the core of the micelles, increasing their solubility in aqueous environments and potentially improving their bioavailability. Research in this area is ongoing, exploring the potential of such formulations for targeted drug delivery.

Experimental Protocol: Solubilization of a Model G-Protein Coupled Receptor (GPCR)

This protocol provides a detailed, step-by-step methodology for the solubilization of a model GPCR from a crude membrane preparation using n-tridecylphosphocholine. This protocol is designed to be self-validating by including critical quality control steps.

Materials:

-

Crude membrane pellet containing the overexpressed GPCR

-

n-Tridecylphosphocholine (Fos-Choline-13)

-

Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, protease inhibitor cocktail

-

Wash Buffer: Solubilization Buffer with a lower concentration of n-tridecylphosphocholine (e.g., 2x CMC)

-

Elution Buffer: Wash Buffer containing an appropriate elution agent (e.g., high concentration of a competing ligand for affinity chromatography)

-

Affinity resin (e.g., Ni-NTA for His-tagged proteins)

-

Spectrophotometer

-

SDS-PAGE and Western blotting reagents and equipment

Protocol:

-

Preparation of Detergent Stock Solution: Prepare a 10% (w/v) stock solution of n-tridecylphosphocholine in the Solubilization Buffer. This is well above the CMC.

-

Determination of Optimal Detergent Concentration:

-

Aliquot the crude membrane preparation into several tubes.

-

Add the 10% n-tridecylphosphocholine stock solution to each tube to achieve a range of final detergent concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

-

Incubate on a rotator at 4°C for 1-2 hours.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.

-

Carefully collect the supernatant.

-

Analyze a small aliquot of the supernatant from each concentration by SDS-PAGE and Western blotting to determine the concentration that yields the highest amount of soluble GPCR.

-

-

Large-Scale Solubilization:

-

Resuspend the crude membrane pellet in Solubilization Buffer containing the optimal concentration of n-tridecylphosphocholine determined in the previous step.

-

Incubate on a rotator at 4°C for 1-2 hours.

-

Clarify the lysate by centrifugation at 100,000 x g for 1 hour at 4°C.

-

-

Affinity Purification:

-

Incubate the clarified supernatant with the pre-equilibrated affinity resin for 2-4 hours at 4°C with gentle rotation.

-

Load the slurry onto a chromatography column.

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the purified GPCR-detergent complex with Elution Buffer.

-

-

Quality Control:

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Confirm the identity of the purified protein by Western blotting or mass spectrometry.

-

Assess the monodispersity and oligomeric state of the purified protein-detergent complex by size-exclusion chromatography (SEC).

-

Causality Behind Experimental Choices:

-

Incubation at 4°C: Lower temperatures are generally used to minimize proteolytic degradation and maintain the stability of the target protein.

-

High-Speed Centrifugation: This step is crucial to effectively separate the solubilized protein-detergent complexes from the insoluble membrane fragments and other cellular debris.

-

Inclusion of Detergent in Wash and Elution Buffers: Maintaining a detergent concentration above the CMC throughout the purification process is essential to prevent the aggregation and precipitation of the hydrophobic membrane protein.

-

Size-Exclusion Chromatography: This is a critical self-validating step to ensure that the purified protein is in a monodisperse state and not aggregated, which is a prerequisite for most downstream structural and functional studies.

Conclusion and Future Perspectives

n-Tridecylphosphocholine has established itself as a valuable and versatile zwitterionic detergent in the field of membrane protein research. Its unique combination of a biomimetic phosphocholine headgroup and a C13 alkyl chain provides an optimal balance for the gentle yet effective solubilization and stabilization of a wide range of membrane proteins. Its particular suitability for NMR spectroscopy has opened new avenues for the high-resolution structural determination of these challenging targets.

As our understanding of the intricate interplay between membrane proteins and their lipid environment deepens, the rational design of novel detergents will continue to be a key area of research. Modifications to the alkyl chain length, the headgroup, and the linker region of phosphocholine-based detergents may yield next-generation surfactants with even greater efficacy and specificity for particular classes of membrane proteins. Furthermore, the exploration of their potential in drug formulation and delivery holds significant promise for future therapeutic applications. The continued and informed use of well-characterized detergents like n-tridecylphosphocholine will undoubtedly remain a cornerstone of progress in the exciting and impactful field of membrane protein science.

References

-

Anatrace. F310S - Fos-Choline-13, Sol-Grade Product Information. [Link]

-

SERVA Electrophoresis GmbH. Fos-Choline®-13. [Link]

-

Chattopadhyay, A., and Harikumar, K. G. (2011). Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. Methods in Molecular Biology, 673, 25-34. [Link]

-

Oliver, R. C., Lipfert, J., Fox, D. A., Ford, R. C., & Doniach, S. (2007). Size and shape of detergent micelles determined by small-angle X-ray scattering. The Journal of Physical Chemistry B, 111(45), 13051–13060. [Link]

-

Luche, S., Santoni, V., & Rabilloud, T. (2003). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. Proteomics, 3(3), 249–253. [Link]

-

Hagn, F., Etzkorn, M., Raschle, T., & Wagner, G. (2013). Optimized phospholipid bilayer nanodiscs facilitate high-resolution structure determination of membrane proteins. Journal of the American Chemical Society, 135(5), 1919–1925. [Link]

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a greasy problem. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105–117. [Link]

-

Gulamhusein, R., & Locher, K. P. (2022). A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. PLoS ONE, 17(1), e0262426. [Link]

-

Avanti Polar Lipids. [Link]

-

ResearchGate. Alkylphosphocholines: Synthesis and biological activity. [Link]

-

Miller, K. R., & Findlay, J. B. (1984). Reconstitution of the anion-transport system of the human-erythrocyte membrane. Biochemical Journal, 220(3), 773–780. [Link]

-

Sanders, C. R., & Sönnichsen, F. (2005). Membrane protein preparation for TROSY NMR screening. Methods in enzymology, 394, 321–334. [Link]

-

ResearchGate. Which one will be a better solvent for phospholipids? Chloroform, hexane, methanol or any other? [Link]

Sources

Navigating the Nuances of Purity: A Technical Guide to Fos-Choline-13 Anagrade vs. Sol-Grade for Researchers and Drug Development Professionals

In the intricate landscape of membrane protein research and drug development, the selection of appropriate reagents is a critical determinant of experimental success. Among the arsenal of tools available, detergents for the solubilization and stabilization of membrane proteins are of paramount importance. Fos-Choline-13, a zwitterionic detergent, has emerged as a valuable asset in this field. However, the choice between its two primary grades, Anagrade and Sol-Grade, can significantly impact experimental outcomes. This in-depth technical guide provides a comprehensive analysis of the core differences between Fos-Choline-13 Anagrade and Sol-Grade, empowering researchers to make informed decisions that uphold scientific integrity and accelerate discovery.

The Critical Role of Detergent Purity in Membrane Protein Science

Fos-Choline-13, a member of the phosphocholine-based detergent family, offers a zwitterionic headgroup that effectively shields the hydrophobic regions of membrane proteins from the aqueous solvent, thereby preventing aggregation and maintaining their native conformation.[1][2] The choice between Anagrade and Sol-Grade hinges on the specific requirements of the experimental workflow, with each grade offering a distinct balance of purity and cost-effectiveness.

A Head-to-Head Comparison: Anagrade vs. Sol-Grade

The primary distinction between Fos-Choline-13 Anagrade and Sol-Grade lies in their purity levels. Anagrade represents the highest purity, while Sol-Grade, though still of high quality, has a slightly broader specification for impurities.[3] This fundamental difference dictates their suitability for various applications.

| Feature | Fos-Choline-13 Anagrade | Fos-Choline-13 Sol-Grade |

| Purity (by HPLC) | ≥ 99% | ~95-98% |

| Appearance | White crystalline powder | White to off-white powder |

| Intended Use | High-resolution structural studies (X-ray crystallography, cryo-EM), functional assays, final purification steps, and applications requiring minimal interference. | Initial membrane protein extraction and solubilization, screening studies, and routine purification steps. |

| Potential Impurities | Minimal levels of synthetic byproducts and contaminants. | Slightly higher levels of synthetic byproducts and other potential contaminants. |

| Cost | Higher | Lower |

Data sourced from Anatrace technical information and general detergent grade descriptions. [3]

The "Why" Behind the Choice: A Decision-Making Framework

The selection of the appropriate grade of Fos-Choline-13 is a strategic decision that should be guided by the specific demands of the experiment. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Decision workflow for selecting Fos-Choline-13 grade.

As the diagram illustrates, Sol-Grade is often the more practical and economical choice for initial steps such as membrane solubilization and preliminary purification, where large volumes of detergent are often required.[3] The slightly lower purity is generally acceptable at these early stages. However, as the purification process progresses and for final, sensitive applications like structural determination or functional assays, a switch to the higher purity Anagrade is crucial. The minimal levels of impurities in Anagrade reduce the risk of artifacts and ensure the highest quality data.

Experimental Protocols: A Practical Guide

To illustrate the practical application of this knowledge, here are detailed, step-by-step methodologies for the solubilization and initial purification of a target G-protein coupled receptor (GPCR), highlighting the strategic use of both Sol-Grade and Anagrade Fos-Choline-13.

Part 1: Initial Solubilization of GPCR-Containing Membranes (Utilizing Sol-Grade)

This protocol is designed for the efficient and cost-effective extraction of the target GPCR from the cell membrane.

Materials:

-

Frozen cell pellet expressing the target GPCR

-

Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors)

-

Solubilization Buffer (Lysis Buffer containing 1% (w/v) Fos-Choline-13 Sol-Grade)

-

Dounce homogenizer

-

Ultracentrifuge and appropriate tubes

-

4°C cold room or refrigerated centrifuge

Methodology:

-

Cell Lysis: Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer.

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice to ensure complete cell lysis.

-

Membrane Isolation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Solubilization: Carefully discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer.

-

Incubation: Gently agitate the suspension on a rotator for 1-2 hours at 4°C to allow for efficient solubilization of the membrane proteins.

-

Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Collection: Carefully collect the supernatant, which now contains the solubilized GPCR-detergent complexes.

Part 2: Affinity Purification and Detergent Exchange (Transitioning to Anagrade)

This protocol describes the initial purification of the solubilized GPCR and the crucial step of exchanging the detergent to the higher purity Anagrade.

Materials:

-

Solubilized GPCR from Part 1

-

Affinity resin (e.g., Ni-NTA for His-tagged proteins)

-

Wash Buffer (Lysis Buffer containing 0.1% (w/v) Fos-Choline-13 Sol-Grade)

-

Elution Buffer (Wash Buffer containing an appropriate eluting agent, e.g., imidazole for His-tagged proteins, and 0.05% (w/v) Fos-Choline-13 Anagrade )

-

Chromatography column

Methodology:

-

Resin Equilibration: Equilibrate the affinity resin with Wash Buffer.

-

Binding: Incubate the solubilized GPCR with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.

-

Washing: Load the resin into a chromatography column and wash with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Detergent Exchange and Elution: Elute the purified GPCR from the resin using the Elution Buffer containing Fos-Choline-13 Anagrade . This step simultaneously elutes the protein and exchanges the detergent to the higher purity grade.

-

Analysis: Analyze the eluted fractions by SDS-PAGE and a functional assay (if available) to confirm the purity and activity of the GPCR.

The Expertise Behind the Choice: Ensuring Self-Validating Systems

The rationale for this two-tiered approach is rooted in both practicality and scientific rigor.

-

Expertise & Experience: Experienced researchers recognize that the initial solubilization step is often a balance between efficacy and cost. Using the more economical Sol-Grade for this high-volume step preserves resources without significantly compromising the initial extraction efficiency. The critical transition to Anagrade during the final purification stages is where expertise truly comes into play, as this decision directly impacts the quality of the final protein sample for downstream analysis.

-

Trustworthiness: This protocol is designed as a self-validating system. The analysis of the final eluted protein for both purity (via SDS-PAGE) and activity provides a direct measure of the success of the purification and detergent exchange process. A pure and active protein sample validates the choice of detergents and the overall workflow.

Conclusion: Purity as a Pillar of Progress

In the pursuit of understanding the complex world of membrane proteins, the seemingly minor detail of detergent grade can have a profound impact. While Fos-Choline-13 Sol-Grade serves as a robust and cost-effective tool for the initial, demanding stages of protein extraction, the transition to the ultra-pure Anagrade is an indispensable step for ensuring the integrity and reliability of data in the final, sensitive stages of research and drug development. By understanding the fundamental differences and strategically employing both grades, researchers can build a foundation of scientific integrity that accelerates the path to discovery.

References

-

SERVA Electrophoresis GmbH. "Fos-Choline-13." Serva.de. [Link]

Sources

Technical Guide: Phosphocholine Detergents in Membrane Protein Characterization

[1]

Executive Summary: The "High-Resolution" Paradox

Phosphocholine detergents (often commercially branded as Fos-Cholines or FC) occupy a unique and somewhat controversial niche in membrane protein biochemistry.[1] Structurally, they are zwitterionic surfactants that mimic the headgroup of phosphatidylcholine—the most abundant phospholipid in eukaryotic membranes.

Core Value Proposition:

-

Unrivaled Solubilization Power: Fos-Cholines are considered "harsh" detergents.[1] They are exceptionally effective at extracting recalcitrant proteins and solubilizing inclusion bodies where milder non-ionic detergents (like DDM or LMNG) fail.[1]

-

The NMR Standard: Due to their ability to form small, compact micelles, Fos-Choline-12 (DPC) is the gold standard for solution-state NMR, enabling the fast rotational correlation times required for high-resolution spectra.[1]

The Trade-off: The single-chain architecture that grants high solubility also induces high curvature stress.[1] Unlike bilayer-forming lipids, Fos-Cholines form micellar toroids that can strip native lipids and potentially destabilize the quaternary structure of complex membrane proteins.[1] Therefore, they are best utilized as intermediate tools for extraction or specific tools for structural determination (NMR), rather than for long-term storage of labile complexes.[1]

Chemical Architecture & Physicochemical Properties[1][2][3]

Structural Logic

Fos-Cholines are lyso-phospholipids derivatives.[1]

-

Headgroup: Zwitterionic phosphocholine (PC).[1] This provides a biomimetic interface that is electrically neutral over a wide pH range (typically pH 3–10) but retains strong dipole interactions.[1]

-

Tail: A single aliphatic hydrocarbon chain (unlike the double chain of native lipids).

This "Cone-Shaped" geometry (large head, narrow tail) drives the formation of small, spherical micelles rather than bilayers, which is critical for NMR applications but aggressive towards protein stability.[1]

Quantitative Data Table

The following parameters are critical for experimental design. Note the inverse relationship between chain length and Critical Micelle Concentration (CMC).

| Detergent Name | Abbr. | MW ( g/mol ) | CMC (H₂O) | CMC (%) | Aggregation # (Nₐ) | Micelle MW (kDa) |

| Fos-Choline-10 | FC-10 | 323.4 | ~11 mM | ~0.35% | ~35 | ~11.3 |

| Fos-Choline-12 | FC-12 | 351.5 | ~1.5 mM | ~0.047% | ~54 | ~19.0 |

| Fos-Choline-14 | FC-14 | 379.5 | ~0.12 mM | ~0.005% | ~65 | ~24.7 |

| Fos-Choline-16 | FC-16 | 407.6 | ~0.01 mM | ~0.0004% | ~80 | ~32.6 |

Data compiled from Anatrace and Cube Biotech technical specifications [1, 2].

Key Insight: FC-12 is the most common choice because its CMC allows for easy removal via dialysis or buffer exchange, while its micelle size is small enough for NMR.[1] FC-14 is significantly milder and better for maintaining stability but is harder to remove.[1]

Mechanism of Action & Structural Biology

The "Micellar Toroid" Model

When solubilizing a membrane protein, Fos-Cholines replace the lipid bilayer.[1] Because they lack the second alkyl chain, they cannot form a planar bilayer.[1] Instead, they form a toroidal ring around the hydrophobic transmembrane domain (TMD).

Critical Consideration: The high curvature of FC micelles allows them to pack very efficiently around the protein.[1] However, this efficiency can lead to the intrusion of detergent molecules into protein crevices, disrupting protein-protein interactions (quaternary structure) or displacing essential co-factors.[1]

Visualization: Solubilization Dynamics

The following diagram illustrates the transition from a lipid bilayer to a detergent micelle, highlighting the structural difference between the "Cylindrical" lipid and "Conical" Fos-Choline.

Figure 1: Structural transition from native membrane to Protein-Detergent Complex (PDC).[1] Note the risk pathway toward denaturation if exposure is prolonged.

Application Vectors

Solution-State NMR (The Primary Use Case)

Fos-Choline-12 (Dodecylphosphocholine or DPC) is the standard for NMR studies of membrane proteins.[1]

-

Why: Large micelles cause slow tumbling, broadening NMR peaks.[1] FC-12 forms a ~19 kDa micelle, which is small enough to allow for sharp spectral lines.[1]

-

The Controversy: While spectra are high-resolution, there is ongoing debate regarding whether FC-12 preserves the functional state of the protein.[1] It is crucial to validate structure against functional assays [3, 4].[1]

Aggressive Extraction & Refolding

For proteins expressed as inclusion bodies or aggregated in membranes:

Validated Experimental Protocols

Protocol A: Aggressive Solubilization & Detergent Exchange

Use this protocol for proteins that are difficult to extract or precipitate in mild detergents.

Reagents:

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol.[1]

-

Solubilization Buffer: Lysis Buffer + 1.0% (w/v) Fos-Choline-12 .

-

Wash Buffer: Lysis Buffer + 20 mM Imidazole + 0.1% (w/v) Fos-Choline-12 .[1]

-

Exchange Buffer: Lysis Buffer + 0.03% (w/v) DDM (Dodecyl Maltoside).

Workflow:

-

Membrane Preparation: Isolate membranes via ultracentrifugation (100,000 x g, 1 hr). Resuspend pellet in Lysis Buffer.

-

Solubilization:

-

Add Fos-Choline-12 to a final concentration of 1.0% .

-

Note: The detergent:protein ratio should be at least 10:1 (w/w).

-

Incubate at 4°C for 2 hours with gentle rotation.

-

-

Clarification:

-

Centrifuge at 20,000 x g for 30 mins to remove insoluble aggregates.

-

Collect supernatant (Solubilized Fraction).

-

-

Affinity Binding:

-

On-Column Exchange:

-

Elution: Elute protein in Exchange Buffer + Eluent (e.g., 300 mM Imidazole).

Workflow Visualization

Figure 2: Protocol for extracting with Fos-Choline and exchanging into DDM for downstream stability.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation upon dilution | Detergent concentration dropped below CMC. | Ensure all buffers contain detergent > CMC.[1] For FC-12, keep > 1.5 mM (~0.05%).[1] |

| Loss of activity | FC-12 denatured the protein. | Switch to Fos-Choline-14 (milder) or perform faster exchange into DDM/LMNG. Add lipids (CHS) to the buffer. |

| Cloudy Eluate | High salt or temperature affecting solubility (rare for FC, common for others).[1] | FCs generally have high cloud points.[1] Check for protein aggregation using SEC (Size Exclusion Chromatography).[1] |

| Broad NMR Peaks | Micelle too large or aggregation. | If using FC-14, switch to FC-12 (smaller micelle).[1] Increase temperature slightly (if protein stable) to increase tumbling rate.[1] |

References

-

Cube Biotech. (n.d.).[1] Phosphocholine Detergents: Properties and Applications. Retrieved from [Link]

-

Callaghan, R., et al. (2018).[1] Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. Chemical Reviews. Retrieved from [Link][1]

-

Chipot, C., et al. (2018).[1] How Detergent Impacts Membrane Proteins: Atomic-Level Views of Mitochondrial Carriers in Dodecylphosphocholine. Journal of Physical Chemistry Letters. Retrieved from [Link][1]

-

Sturgis, J.N., et al. (2016).[1][2] Membrane Protein Solubilization and Composition of Protein Detergent Complexes. Springer Protocols. Retrieved from [Link]

Technical Guide: Strategic Utilization of Zwitterionic Detergents for Integral Membrane Proteins

Executive Summary

The solubilization and purification of Integral Membrane Proteins (IMPs) represent the "bottleneck" of structural biology and drug discovery. While non-ionic detergents (e.g., DDM, LMNG) are the standard for maintaining stability, they often fail to disrupt strong protein-protein interactions or yield micelles small enough for high-resolution NMR or crystallography.

Zwitterionic detergents (e.g., CHAPS, LDAO, Fos-Choline) occupy a critical physicochemical niche.[1][2][3] Possessing a net-zero charge but containing distinct positive and negative headgroup moieties, they combine the lytic efficiency of ionic detergents with the non-denaturing properties of non-ionic surfactants.[4][5] This guide details the mechanistic rationale, selection criteria, and validated protocols for deploying zwitterionic detergents to rescue "difficult" membrane targets.

Part 1: The Physicochemical Basis

The "Goldilocks" Zone of Solubilization

Membrane proteins are embedded in a lipid bilayer held together by hydrophobic effects and lateral pressure. To extract them, a detergent must disrupt the lipid environment without disrupting the protein's internal hydrophobic core.

-

Headgroup Electrostatics: Unlike non-ionic detergents (which rely on uncharged hydrophilic polymers like PEG or sugars), zwitterionic detergents possess charged groups (typically quaternary amines and sulfonates/carboxylates).[2]

-

Net Neutrality: Despite local charges, the overall molecule is electrically neutral (at physiological pH).

-

Benefit: They do not bind to Ion Exchange Chromatography (IEX) resins, allowing for high-resolution charge-based separation of the target protein—a feat impossible with SDS or CTAB.

-

-

Micelle Architecture: Zwitterionics often form smaller, more rigid micelles (low aggregation numbers) compared to bulky non-ionics like DDM.

-

Application: Critical for solution NMR (faster tumbling) and X-ray crystallography (tighter crystal packing).

-

Part 2: Comparative Performance Data

The following table contrasts zwitterionic performance against standard ionic and non-ionic classes.

| Feature | Ionic (e.g., SDS) | Non-Ionic (e.g., DDM) | Zwitterionic (e.g., LDAO, CHAPS) |

| Solubilization Power | High (Aggressive) | Low to Moderate | High |

| Denaturing Potential | High (Unfolds proteins) | Low (Preserves structure) | Low to Moderate |

| Net Charge | Negative/Positive | Neutral | Neutral (Dipolar) |

| IEX Compatibility | Incompatible | Compatible | Compatible |

| Micelle Size (MW) | Small (<20 kDa) | Large (~50-70 kDa) | Small to Medium (~6-25 kDa) |

| Protein-Protein Disruption | Excellent | Poor | Good |

Part 3: Strategic Selection of Zwitterionics

Not all zwitterionics are interchangeable. Selection depends on the specific structural biology application.

LDAO (Lauryldimethylamine-N-oxide)[2][3][9][10]

-

Best For: Crystallography.

-

Why: Forms very small micelles (~17 kDa). It packs tightly in crystal lattices.

-

Caution: Can be harsh; often used for robust transporters or bacterial outer membrane proteins (e.g., OmpA).

CHAPS / CHAPSO

-

Class: Bile Salt Derivative (Steroid-based).

-

Best For: G-Protein Coupled Receptors (GPCRs) and Ion Channels.

-

Why: The rigid steroid ring provides a flat, rigid hydrophobic face that mimics cholesterol. It is exceptionally non-denaturing despite being efficient at solubilization.

-

High CMC (~8 mM): Allows for easy removal via dialysis.[7]

Fos-Cholines (e.g., FC-12)[1][2][3]

-

Why: The headgroup mimics the natural phosphatidylcholine lipid headgroup. It is excellent for refolding proteins from inclusion bodies but is considered "harsher" than DDM.

Part 4: Validated Experimental Protocol

Workflow: Differential Solubilization Screening

This protocol is designed to determine if a zwitterionic detergent can rescue a target that precipitates or aggregates in standard non-ionic detergents.

Prerequisites:

-

Membrane fraction containing target protein (approx. 5 mg/mL total protein).

-

Stock Detergents (10% w/v): DDM (Control), LDAO, CHAPS, Fos-Choline 12.

Step-by-Step Methodology

-

Preparation of Lysis Buffer:

-

20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol, 1 mM TCEP.

-

Note: Avoid phosphate buffers if using downstream cation exchange.

-

-

Detergent Panel Setup:

-

Aliquot 100 µL of membrane suspension into 5 microcentrifuge tubes.

-

Add detergent to a final concentration of 1.0% (w/v) (or 5x CMC, whichever is higher).

-

Tube 1: Buffer only (Negative Control).

-

Tube 2: 1% DDM (Non-ionic Baseline).

-

Tube 3: 1% LDAO.

-

Tube 4: 1% CHAPS.

-

Tube 5: 1% Fos-Choline 12.

-

-

Solubilization Incubation:

-

Incubate at 4°C for 1 hour with gentle end-over-end rotation.

-

Critical: Do not vortex. Vortexing creates foam and oxidizes proteins.

-

-

Separation (Self-Validating Step):

-

Ultracentrifuge at 100,000 x g for 45 minutes at 4°C.

-

Carefully harvest the supernatant (Soluble Fraction) without disturbing the pellet.

-

Resuspend the pellet in an equal volume of SDS-PAGE loading buffer (Insoluble Fraction).

-

-

Analysis & Calculation:

-

Run SDS-PAGE / Western Blot.[6]

-

Calculate Solubility Efficiency (SE):

-

Success Criteria: A zwitterionic detergent is selected if

and the protein elutes as a monodisperse peak on FSEC (Fluorescence-Detection Size Exclusion Chromatography).

-

Part 5: Visualization of Workflows

Diagram 1: The Detergent Selection Logic

This diagram illustrates the decision matrix for choosing zwitterionic detergents based on the failure mode of milder detergents.

Caption: Decision matrix for deploying zwitterionic detergents when standard non-ionic screens fail to yield soluble, monodisperse protein.

Diagram 2: Solubilization Screening Workflow

This diagram visualizes the experimental protocol described in Part 4, emphasizing the separation and validation steps.

Caption: High-throughput screening workflow to compare solubilization efficiency (SE) across detergent classes.

References

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes.

-

Anatrace. (n.d.). Detergents and their uses in membrane protein Science. Technical Bulletin.

-

Linke, D. (2009). Detergents: an overview. Methods in Enzymology.

-

Newby, Z. E., et al. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols.

-

Columbus, L., et al. (2009). Expression, purification, and characterization of membrane proteins for NMR studies. Current Opinion in Structural Biology.

Sources

- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 2. cdn.anatrace.com [cdn.anatrace.com]

- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. cusabio.com [cusabio.com]

- 6. youtube.com [youtube.com]

- 7. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]

Precision Surfactant Engineering: A Technical Deep Dive into Fos-Choline-13

Topic: Fos-Choline-13 Surfactant Classification and Hydrophobicity Content Type: Technical Whitepaper Audience: Structural Biologists, Membrane Protein Scientists, and Drug Discovery Researchers

Executive Summary

In the structural biology of integral membrane proteins (IMPs), the choice of surfactant is rarely binary. While Dodecylphosphocholine (Fos-Choline-12) and Tetradecylphosphocholine (Fos-Choline-14) represent industry standards, Fos-Choline-13 (FC-13) occupies a critical "Goldilocks zone" of hydrophobicity. This odd-chain surfactant offers a precise physicochemical compromise—balancing the solubilization power of longer chains with the higher Critical Micelle Concentration (CMC) necessary for efficient dialysis and NMR spectral quality. This guide dissects the chemical architecture, hydrophobicity profile, and experimental utility of Fos-Choline-13.

Chemical Identity and Classification

Fos-Choline-13 (n-Tridecylphosphocholine) is a zwitterionic surfactant belonging to the phosphocholine derivative class.[1] Unlike non-ionic detergents (e.g., DDM, Octyl Glucoside) that rely on sugar headgroups, FC-13 mimics the natural headgroup of phosphatidylcholine lipids found in eukaryotic membranes.

Structural Hierarchy

The molecule consists of a hydrophilic phosphocholine headgroup linked to a hydrophobic tridecyl (13-carbon) alkyl tail. This structure classifies it as a lyso-lipid analog , meaning it structurally resembles a phospholipid that has lost one fatty acid chain. This mimicry allows FC-13 to stabilize membrane proteins by satisfying specific lipid-binding sites that non-lipid-like detergents cannot.

Visualization: Surfactant Classification Taxonomy

The following diagram illustrates where Fos-Choline-13 fits within the broader surfactant landscape.

Figure 1: Hierarchical classification placing Fos-Choline-13 as a zwitterionic, lipid-like surfactant distinct from standard non-ionic detergents.

Physicochemical Properties & Hydrophobicity[3]

The utility of FC-13 is defined by its hydrophobicity, which is directly correlated to its alkyl chain length. The 13-carbon chain provides a hydrophobicity index intermediate between the harsh, high-CMC C12 and the mild, low-CMC C14.

Comparative Data Table

The following table synthesizes data from Anatrace and Cube Biotech technical sheets to highlight the shift in properties across the series.

| Property | Fos-Choline-12 | Fos-Choline-13 | Fos-Choline-14 |

| Formula | C₁₇H₃₈NO₄P | C₁₈H₄₀NO₄P | C₁₉H₄₂NO₄P |

| MW ( g/mol ) | 351.5 | 365.5 | 379.5 |

| CMC (H₂O) | ~1.5 mM (0.053%) | ~0.75 mM (0.027%) | ~0.12 mM (0.0046%) |

| Aggregation # | ~50-60 | ~87 | ~100+ |

| Hydrophobicity | Moderate | High-Intermediate | High |

| Dialyzability | High | Moderate | Low |

The "Odd-Chain" Advantage

Why synthesize a C13 surfactant?

-

Fine-Tuning Micelle Size: In NMR spectroscopy, the correlation time (

) of the protein-micelle complex dictates spectral line width. FC-12 micelles may be too destabilizing, while FC-14 micelles may be too large, causing signal broadening. FC-13 offers a compromise, stabilizing the protein with a slightly smaller micelle radius than FC-14. -

Crystallization Screening: Odd-chain detergents often pack differently in crystal lattices compared to even-chain analogs, providing an alternative route when C12/C14 screens yield no diffraction-quality crystals.

Mechanism of Action: Membrane Solubilization

Fos-Choline-13 operates via a "harsh-but-stabilizing" mechanism. Because it is zwitterionic and possesses a single alkyl tail (resembling a lysolipid), it is more efficient at disrupting lipid bilayers than bulky non-ionic detergents like DDM.

Solubilization Workflow Logic

-

Insertion: FC-13 monomers partition into the lipid bilayer. The phosphocholine headgroup interacts with the aqueous interface, while the C13 tail aligns with lipid acyl chains.

-

Saturation: As concentration approaches the CMC (~0.75 mM), the membrane becomes saturated. The curvature stress induced by the cone-shaped FC-13 molecules destabilizes the bilayer.

-

Micellization: The bilayer fragments into mixed micelles (lipid + detergent + protein).

-

Stabilization: The zwitterionic headgroup forms salt bridges with charged residues on the protein surface, mimicking the native electrostatic environment better than non-ionic detergents.

Visualization: Solubilization Pathway

Figure 2: Step-by-step mechanism of membrane protein extraction using Fos-Choline-13.

Experimental Protocol: Solubilization & Purification

Scientific Integrity Note: The following protocol is designed for a generic 50 kDa membrane protein. Self-Validation Step: Always measure the actual CMC in your specific buffer, as high salt or pH changes can shift the CMC of zwitterionic detergents (though less than ionic ones).

Reagents

-

Buffer A: 50 mM HEPES pH 7.5, 150 mM NaCl.

-

Fos-Choline-13 Stock: 10% (w/v) in water. (Note: FC-13 is highly soluble; warming may be required if stored at 4°C).

Step-by-Step Methodology

-

Cell Lysis: Disrupt cells (sonication/French press) in Buffer A (protease inhibitors essential).

-

Membrane Isolation: Centrifuge lysate at 100,000 x g for 1 hour to pellet membranes. Resuspend membranes in Buffer A to a protein concentration of 2–5 mg/mL.

-

Detergent Addition (Solubilization):

-

Add FC-13 Stock to the membrane suspension.

-

Target Concentration: 1.0% – 1.5% (w/v).

-

Rationale: This is ~27–40 mM, which is >35x the CMC (~0.75 mM). High excess is required to break lipid-lipid interactions.

-

-

Incubation: Rotate at 4°C for 1–2 hours. (FC-13 is efficient; overnight incubation is rarely needed and may risk denaturation).

-

Clarification: Centrifuge at 100,000 x g for 45 mins. Collect supernatant (solubilized fraction).

-

Purification/Exchange:

-

Load onto affinity column (e.g., Ni-NTA).

-

Wash Buffer: Reduce FC-13 concentration to 0.15% – 0.2% (w/v) .

-

Rationale: 0.15% is ~4 mM (5x CMC). This maintains micelle integrity while removing excess detergent and lipids.

-

Critical Check: Ensure the detergent concentration never drops below CMC (~0.03%) during purification, or the protein will aggregate.

-

Applications in Drug Development

Nuclear Magnetic Resonance (NMR)

FC-13 is particularly valued in solution NMR.

-

Problem: Large micelles (like those of DDM) cause slow tumbling, broadening signals and obscuring peaks for proteins >30 kDa.

-

FC-13 Solution: It forms smaller, more dynamic micelles than FC-14 or DDM. The zwitterionic headgroup prevents the aggregation often seen with pure short-chain detergents (like FC-10), allowing for high-resolution HSQC spectra of larger transmembrane domains.

Protein Refolding

Fos-Cholines are the "gold standard" for refolding proteins from inclusion bodies.

-

Workflow: Protein is denatured in Urea/Guanidine -> Rapidly diluted into buffer containing Fos-Choline-13.

-

Mechanism: The phosphocholine headgroup guides the correct folding of transmembrane helices, mimicking the lipid environment during the folding trajectory.

References

-

Cube Biotech. (n.d.). n-Tridecyl-phosphocholine (Fos-choline-13) Product Information. Retrieved from [Link]

-

Columbus, L., et al. (2009). Micro-scale NMR screening of new detergents for membrane protein structural biology. Journal of the American Chemical Society.[2] (Contextual citation on Fos-Choline series utility in NMR).

-

Hwang, P. M., et al. (2002).[2] Solution structure of the outer membrane enzyme PagP by NMR. Proceedings of the National Academy of Sciences.[2] (Foundational work establishing phosphocholine detergents for NMR).

Sources

Technical Guide: Fos-Choline-13 (n-Tridecylphosphocholine)

[1][2]

Executive Summary: The "Goldilocks" Surfactant

In the structural biology of integral membrane proteins (IMPs), the choice of detergent is often the rate-limiting step between a precipitated aggregate and a high-resolution structure. Fos-Choline-13 (FC-13) , chemically known as n-Tridecylphosphocholine (CAS 85775-42-4), represents a strategic intermediate in the phosphocholine detergent series.

While the dodecyl (C12) and tetradecyl (C14) analogs are industry standards, FC-13 offers a unique physicochemical profile. Its 13-carbon alkyl chain provides a hydrophobicity match that often stabilizes proteins too labile for FC-12, yet forms micelles sufficiently compact for solution-state NMR, avoiding the excessive particle tumbling rates associated with FC-14. This guide details the specifications, mechanistic advantages, and validated protocols for deploying FC-13 in drug discovery and structural elucidation.

Physicochemical Specifications

The following data constitutes the core technical profile for CAS 85775-42-4.[1][2] These parameters are critical for calculating buffer compositions and determining dialysis endpoints.

Table 1: Fos-Choline-13 Technical Profile[5]

| Parameter | Specification | Technical Significance |

| Chemical Name | n-Tridecylphosphocholine | Zwitterionic headgroup mimics native PC lipids. |

| CAS Number | 85775-42-4 | Unique identifier for regulatory/sourcing verification. |

| Formula | ||

| Molecular Weight | 365.5 g/mol | Essential for molarity calculations.[3][4][5][6] |

| CMC ( | ~0.75 mM (0.027% w/v) | Moderate CMC allows for easy removal via dialysis but stable micelle formation. |

| Aggregation Number | ~87 | Indicates micelle size; ~32 kDa micellar weight (empty). |

| Purity (HPLC) | ≥ 99% (Anagrade/Crystallography) | High purity required to prevent artifactual aggregation in NMR/X-ray. |

| Solubility | ≥ 10-20% (in | Facilitates preparation of high-concentration stock solutions (e.g., 100 mM). |

| pH Stability | 4.0 – 9.0 | Wide working range compared to ester-linked lipids. |

| Headgroup | Phosphocholine | Zwitterionic; mimics phosphatidylcholine (PC) bilayers. |

Mechanistic Insight: The Phosphocholine Advantage

Lipid Mimicry vs. Protein Stability

Unlike traditional detergents (e.g., DDM, OG) which possess sugar-based headgroups, Fos-Cholines utilize a phosphocholine headgroup identical to that found in the outer leaflet of mammalian plasma membranes.

-

Mechanism: The zwitterionic headgroup interacts with the extramembranous loops of IMPs similarly to native lipids, preserving the electrostatic environment required for active conformation.

-

Causality: This mimicry reduces the "stripping" effect observed with harsh ionic detergents (SDS, LDAO), retaining co-factors and native lipids essential for function.

The "Odd-Chain" Effect (C13)

The 13-carbon chain is non-trivial. In NMR spectroscopy, the correlation time (

-

C12 (Fos-Choline-12): Often forms micelles that are too dynamic, leading to protein denaturation over long acquisition times.

-

C14 (Fos-Choline-14): Forms larger, more stable micelles, but the increased hydrodynamic radius slows tumbling, broadening NMR peaks and obscuring data.

-

C13 (Fos-Choline-13): Balances hydrophobic shielding with micellar compactness, often yielding the highest quality HSQC spectra for proteins in the 20–50 kDa range.

Visualizing the Micelle Architecture

The following diagram illustrates the structural logic of FC-13 micelle formation and its interaction with a transmembrane protein.

Figure 1: Structural logic of Fos-Choline-13 assembly. The C13 tail length is the critical variable optimizing the trade-off between hydrophobic stabilization and particle tumbling rate for NMR.

Applications in Structural Biology[8]

Solution NMR Spectroscopy

FC-13 is a "rescue" detergent for NMR. When screening detergents for isotopically labeled membrane proteins (

Cell-Free Protein Synthesis

FC-13 can be used directly in cell-free translation systems to solubilize proteins as they are synthesized, preventing initial aggregation. Its high solubility allows it to be added to reaction mixtures without precipitating other components.

Experimental Protocols

Protocol: Solubilization Screening

Objective: Determine if FC-13 effectively extracts the target protein from E. coli membranes or mammalian microsomes.

Reagents:

-

Buffer A: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.

-

FC-13 Stock: 100 mM in

(Freshly prepared).

Workflow:

-

Membrane Prep: Isolate membranes containing the target protein. Resuspend in Buffer A to a total protein concentration of 2–5 mg/mL.

-

Detergent Addition: Add FC-13 stock to aliquots of membrane suspension.

-

Target Final Concentrations: 0.5%, 1.0%, 1.5%, 2.0% (w/v).

-

Note: 1.0% w/v FC-13 is approx 27 mM, which is ~36x CMC. This high ratio drives solubilization.

-

-

Incubation: Rotate at 4°C for 1 hour. (FC-13 is efficient; long incubations are rarely needed and may destabilize).

-

Separation: Ultracentrifuge at 100,000 x g for 45 minutes at 4°C.

-

Analysis: Analyze Supernatant (Soluble) vs. Pellet (Insoluble) via SDS-PAGE/Western Blot.

Protocol: Buffer Exchange & CMC Management

Objective: Reduce detergent concentration for structural studies while preventing aggregation.

Logic: The CMC of FC-13 is 0.75 mM.[6] To keep the protein soluble, the buffer must maintain at least 2–3x CMC (~2 mM) free detergent, plus the detergent bound to the protein.

Step-by-Step:

-

Column Equilibration: Equilibrate Size Exclusion Chromatography (SEC) column with:

-

20 mM HEPES pH 7.5

-

150 mM NaCl

-

2.5 mM Fos-Choline-13 (approx 3.3x CMC).

-

-

Sample Injection: Inject the solubilized protein sample.

-

Elution: Monitor UV 280nm.

-

Self-Validation: If the protein elutes in the void volume, FC-13 failed to maintain the monodisperse state (try FC-14). If it elutes at the expected volume, the micelle is stable.

-

-

Concentration: Use a centrifugal concentrator (MWCO < 50 kDa).

-

Warning: FC-13 micelles (~32 kDa) may concentrate if the MWCO is too low (e.g., 10 kDa). Use 50-100 kDa MWCO carefully, or account for detergent concentration increase.

-

Visualizing the Solubilization Workflow

Figure 2: Decision tree for Fos-Choline-13 solubilization screening. Success is defined by the partitioning of the target protein into the supernatant phase.

Handling and Stability

-

Storage: Powder should be stored at -20°C under desiccated conditions. Solutions (10% w/v) are stable at 4°C for < 2 weeks but hydrolysis is minimal compared to DDM/LMNG.

-

Hydroscopicity: Fos-Cholines are hygroscopic. Allow the bottle to warm to room temperature before opening to prevent moisture condensation, which alters weight-based calculations.

References

-

Columbus, L., et al. (2009). "Micro-scale NMR screening of new detergents for membrane protein structural biology." Journal of the American Chemical Society, 131(21), 7320-7326. Retrieved from [Link]

-

Krueger-Koplin, R. D., et al. (2004). "An evaluation of detergents for NMR structural studies of membrane proteins." Journal of Biomolecular NMR, 28(1), 43-57. Retrieved from [Link]

-

Yu, L., et al. (2006).[7] "Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy." Analytica Chimica Acta, 556(1), 216-225.[7] Retrieved from [Link]

Sources

- 1. CAS No. 85775-42-4 Specifications | Ambeed [ambeed.com]

- 2. cube-biotech.com [cube-biotech.com]

- 3. Anatrace.com [anatrace.com]

- 4. Anatrace.com [anatrace.com]

- 5. Anatrace/F310S - Fos-Choline-13, Sol-Grade/ F310S 1 GM/ 1 gm-蚂蚁淘生物 [ebiomall.com]

- 6. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 7. horseshoecrab.org [horseshoecrab.org]

Methodological & Application

Application Note: Strategic Solubilization of Membrane Proteins using Fos-Choline-13

[1]

Abstract & Strategic Rationale

Solubilizing integral membrane proteins (IMPs) requires a delicate balance between extracting the protein from the lipid bilayer and maintaining its native fold.[1] While Fos-Choline-12 (FC-12) is a gold standard for solution NMR due to its small micelle size, it is often too harsh for labile GPCRs or large transporters.[1] Conversely, Fos-Choline-14 (FC-14) offers greater stability but forms larger micelles that can impede tumbling rates in NMR and increase viscosity.[1]

Fos-Choline-13 (FC-13) occupies the critical "Goldilocks" zone.[1] It provides a slightly larger hydrophobic shield than FC-12, reducing denaturation risks, while maintaining a micelle size sufficiently compact for high-resolution structural studies.[1] This protocol details the physicochemical basis and methodology for using FC-13, specifically targeting researchers optimizing samples for Solution NMR and biophysical characterization .

Physicochemical Profile: Fos-Choline-13[1][3][4][5]

Understanding the surfactant properties is prerequisite to experimental design.[1] FC-13 is a zwitterionic detergent with a phosphocholine headgroup, mimicking the native phosphatidylcholine (PC) lipids found in eukaryotic membranes.[1]

Table 1: Critical Constants for Fos-Choline-13

| Parameter | Value | Context/Implication |

| Chemical Name | n-Tridecylphosphocholine | Zwitterionic headgroup; C13 alkyl tail.[1] |

| Molecular Weight | ~365.5 g/mol | Intermediate size allows precise stoichiometry.[1] |

| CMC ( | 0.75 mM (~0.027% w/v) | Lower than FC-12 (1.5 mM), requiring less free detergent to maintain micelles [1][2].[1] |

| Aggregation Number | ~60–70 (Estimated) | Forms moderate-sized micelles (~20-25 kDa empty), ideal for NMR tumbling.[1] |

| Classification | Harsh/Intermediate | More disrupting than DDM/LMNG; usually requires cross-validation for activity.[1] |

Expert Insight: The Critical Micelle Concentration (CMC) of FC-13 (0.75 mM) is roughly half that of FC-12.[1] This means you can maintain micellar integrity at lower total concentrations, reducing background noise in spectroscopic assays.[1]

Pre-Protocol Considerations: The Stability-Solubility Trade-off

Before solubilization, you must assess if FC-13 is the correct tool.[1] Fos-cholines are excellent solubilizers (high extraction efficiency) but can be destabilizing over long periods.[1]

Decision Logic for Detergent Selection

The following diagram illustrates where FC-13 fits into the screening workflow.

Figure 1: Decision tree for selecting Fos-Choline detergents based on downstream structural biology requirements.

Core Protocol: Solubilization and Purification[1][2][6]

Reagents Required:

-

Fos-Choline-13 (FC-13): High purity (Anagrade or equivalent).[1]

-

Buffer A (Lysis): 50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol, Protease Inhibitor Cocktail (EDTA-free).[1]

-

Buffer B (Solubilization): Buffer A + 1.0% (w/v) FC-13 .

-

Buffer C (Wash/Elution): Buffer A + 0.15% (w/v) FC-13 (approx. 4 mM, ~5x CMC).[1]

Step 1: Membrane Preparation (The Foundation)

Do not solubilize whole cell lysate directly.[1]

-

Lyse cells (French press or sonication) in Buffer A.[1]

-

Clarify lysate: Centrifuge at 10,000 x g for 15 mins to remove debris.

-

Isolate Membranes: Ultracentrifuge supernatant at 100,000 x g for 1 hour at 4°C.

-

Discard supernatant.[1] Resuspend the membrane pellet in Buffer A to a protein concentration of 5–10 mg/mL .[1]

Step 2: Solubilization (The Critical Event)[1]

-

Preparation: Prepare a 10% (w/v) stock solution of FC-13 in water.[1]

-

Note: FC-13 dissolves slower than FC-12.[1] Gentle warming (30°C) may be required for the stock, but keep the experiment at 4°C.

-

-

Titration: Dropwise add FC-13 stock to the resuspended membranes to a final concentration of 1.0% (w/v) .

-

Incubation: Rotate gently at 4°C for 1 to 2 hours .

-

Clearance: Ultracentrifuge at 100,000 x g for 45 mins at 4°C.

-

Analysis: Collect the supernatant (Solubilized Fraction). Compare with the pellet (Insoluble) via SDS-PAGE / Western Blot.[1]

Step 3: Purification & Buffer Exchange

Once solubilized, the high detergent concentration (1%) is detrimental to stability.[1] You must immediately exchange into a maintenance buffer.[1]

-

Affinity Binding: Bind supernatant to resin (Ni-NTA/FLAG/Strep) pre-equilibrated with Buffer C (0.15% FC-13) .[1]

-

Washing: Wash with 10–20 column volumes of Buffer C.

-

Optional: If the protein is unstable, consider doping the wash buffer with 0.01% CHS (Cholesteryl Hemisuccinate) to stiffen the micelle.[1]

-

-

Elution: Elute in Buffer C + Elution Agent (Imidazole/Desthiobiotin).[1]

Quality Control & Self-Validation

A protocol is only as good as its validation.[1] Fos-choline solubilized proteins are prone to time-dependent aggregation.[1]

The "Stability Check" Workflow

Perform FSEC (Fluorescence-Detection Size Exclusion Chromatography) or DSF (Differential Scanning Fluorimetry) immediately after purification.[1]

Target Metrics:

-

Monodispersity: A single symmetrical peak on SEC.[1]

-

Warning: A peak at the void volume indicates aggregation (common in FC-13 if the protein is unfolded).[1]

-

-

Thermal Stability (

):-

Compare

in FC-13 vs. DDM. -

If

in FC-13 is < 40°C, the protein is likely too unstable for long NMR acquisitions.[1]

-

Figure 2: Quality control workflow to validate protein stability in Fos-Choline-13.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Solubilization Yield | Lipid-to-Detergent ratio too high.[1] | Increase FC-13 during lysis to 1.5% or 2.0%.[1] Ensure temperature is 4°C (FC-13 is soluble cold, unlike some detergents).[1] |

| Protein Precipitates after 24h | FC-13 is stripping structural lipids.[1] | Add Cholesteryl Hemisuccinate (CHS) at 10:1 (Detergent:CHS) ratio.[1] Or, transition to a mixed micelle (FC-13 + DDM).[1] |

| NMR Peaks Broad | Aggregation or micelle too large.[1] | If aggregated: Protein is unstable; switch to DDM.[1] If micelle too large: Switch to FC-12 (if stability permits). |

| Viscous Sample | DNA contamination or high detergent.[1] | Add Benzonase during lysis.[1] Ensure final FC-13 is < 0.5% for NMR samples (approx 3-5x CMC is sufficient for NMR).[1] |

References

-

Anatrace Products. (n.d.).[1][2] Fos-Choline-13 (F310) Product Sheet. Retrieved from [1]

-

Nacalai Tesque. (n.d.).[1] Fos-Choline Series Properties. Retrieved from [1]

-

Krueger-Koplin, R. D., et al. (2004).[1] An evaluation of detergents for NMR structural studies of membrane proteins. Journal of Biomolecular NMR, 28(1), 43-57.[1]

-

Liang, B., & Tamm, L. K. (2016).[1] Structure of outer membrane protein G by solution NMR. PNAS, 104(41), 16140-16145.[1] (Contextual usage of Fos-Choline series). [1]

-

Callow, P., et al. (2018).[1] Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents. Chemical Reviews, 118(11). (Critical review of stability risks). [1]

Application Note: Preparation of Fos-Choline-13 Stock Solution for NMR Studies

Abstract

Solution-state Nuclear Magnetic Resonance (NMR) of integral membrane proteins (IMPs) requires a membrane-mimetic environment that balances structural stability with rotational correlation time (

Material Specifications & Mechanistic Insight

Chemical Profile

Fos-Choline-13 combines a 13-carbon alkyl tail with a phosphocholine headgroup.[1] Unlike harsh ionic detergents (e.g., SDS) that denature proteins, FC-13 is "harsh-ish" but often preserves secondary structure better than short-chain analogs, making it a "screening" detergent for protein stability.[1]

| Property | Value | Significance for NMR |

| Chemical Name | n-Tridecylphosphocholine | Zwitterionic; mimics native lipid headgroups.[1] |

| Molecular Weight | 365.5 g/mol | Essential for molarity calculations.[1] |

| CMC ( | ~0.75 mM (0.027%) | Low CMC implies stable micelles; hard to dialyze out.[1] |

| Aggregation Number | ~70–90 (Estimated) | Determines the size of the protein-detergent complex (PDC).[1] |

| Hygroscopicity | Moderate | Requires precise weighing techniques (weigh-by-difference).[1] |

Critical Insight: The CMC of FC-13 (0.75 mM) is significantly lower than FC-12 (~1.5 mM). This means FC-13 forms micelles at lower concentrations, requiring less detergent excess to stabilize proteins, which is beneficial for reducing background noise in NMR spectra.

Deuteration Strategy

For protein-observed NMR (e.g.,

-

Protonated FC-13: Acceptable for

C-detected experiments or when using specific pulse sequences (e.g., isotope-filtered NOESY).[1] -

Deuterated FC-13 (d34): Mandatory for standard

H-detected experiments to render the micelle "invisible" to the spectrometer.

Pre-Protocol Calculations

Before weighing, define the Target Stock Concentration (

-

Standard Practice: Prepare stock at 100x CMC or 10% (w/v) .

-

Recommendation: A 100 mM stock solution is versatile, allowing easy dilution to working concentrations (typically 2–10 mM) while keeping the addition volume low.

Calculation for 5 mL of 100 mM FC-13:

Protocol: Preparation of Fos-Choline-13 Stock

Equipment & Reagents[1]

-

Reagent: Fos-Choline-13 (Anatrace or equivalent, >99% purity).

-

Solvent: 99.9%

(for deuterated studies) or Milli-Q -

Buffer: Do not add buffer salts to the detergent stock unless necessary. Prepare detergent in pure water/D2O to avoid salt precipitation during storage.

-

Vessel: Amber glass vial (detergents can oxidize; amber protects from light).

Workflow Diagram

Figure 1: Step-by-step workflow for preparing high-purity detergent stock solutions.

Detailed Steps

-

Equilibration: Allow the FC-13 container to reach room temperature before opening. This prevents condensation from contaminating the hygroscopic powder.

-

Weighing (Weigh-by-Difference):

-

Place the empty storage vial on the balance and tare.

-

Add FC-13 powder using an anti-static spatula.[1]

-

Record the exact mass. Note: Do not attempt to hit 182.8 mg exactly. Weigh ~180 mg and adjust the solvent volume to achieve exactly 100 mM.

-

-

Solvation:

-

Calculate the required solvent volume (

). -

Add the solvent (e.g.,

) slowly down the side of the vial.

-

-

Dissolution:

-

CRITICAL: Do not vortex vigorously. This creates foam that is difficult to remove and alters the effective concentration.

-

Use a rotary mixer or gentle tipping for 15–30 minutes.

-

If the solution is cloudy, warm gently to 30°C (FC-13 has a high Krafft point, though usually soluble at RT).

-

-

Filtration:

-

Pass the solution through a 0.22 µm PVDF or PES syringe filter . This removes dust (which causes line broadening in NMR) and undissolved aggregates.

-

Pre-rinse the filter with a small amount of

to remove potential extractables from the filter membrane.

-

Quality Control (Self-Validation)

A stock solution is only as good as its verification. Do not assume the commercial powder is 100% pure.

1D Proton NMR Verification

Run a standard 1D

-

Check 1 (Purity): Look for sharp impurity peaks (solvents like ethanol/acetone from manufacturing).

-

Check 2 (Degradation): Hydrolysis of the phosphocholine headgroup releases free choline.

-

Signal: Look for a sharp singlet at ~3.2 ppm (free choline methyls) distinct from the broad detergent headgroup signal.

-

-

Check 3 (Concentration): Use an internal standard (e.g., DSS or maleic acid) in a capillary insert to quantify the exact concentration if precise stoichiometry is required for titration.

Visual Inspection

The solution must be optically clear . Any turbidity suggests:

-

Concentration is too high (unlikely for 100 mM FC-13).

-

Contamination.

-

Temperature is below the Krafft point (warm to resolubilize).

Storage & Stability

| Parameter | Recommendation | Reasoning |

| Temperature | -20°C | Prevents microbial growth and hydrolysis.[1] |

| Vial Type | Amber Glass (Silanized) | Prevents adsorption of detergent to glass; blocks UV.[1] |

| Shelf Life | 6 Months | Phosphocholine esters can hydrolyze over time.[1] |

| Freeze-Thaw | Limit to <5 cycles | Repeated cycling can induce aggregation or hydrolysis.[1] |

Troubleshooting Guide

Issue: Solution foams excessively.

-

Cause: Vigorous vortexing or pipetting.

-

Fix: Centrifuge at 3,000 x g for 5 minutes to collapse foam.

Issue: "Ghost" peaks in HSQC spectrum.

-

Cause: Incomplete deuteration of the stock or proton exchange.

-

Fix: Use d34-FC-13.[1] Ensure stock was prepared in 99.9%

and lyophilized/resuspended if exchangeable protons are the issue (though FC-13 has no exchangeable amide protons in the tail).

Issue: Protein precipitates upon addition of FC-13. [1]

-

Cause: Final detergent concentration < CMC.

-

Fix: Ensure the final buffer concentration of FC-13 is at least 2-3x CMC (approx 2.0 mM). The stock allows you to spike this easily.

References

-

Avanti Polar Lipids. Critical Micelle Concentrations (CMCs) Reference Table. [Link]

-

Sanders, C. R., & Sönnichsen, F. D. (2006). Solution NMR of membrane proteins: practice and challenges. Magnetic Resonance in Chemistry.[2][3][4][5] [Link]

-

Columbus, L., et al. Expression, purification, and characterization of membrane proteins for NMR studies. Methods in Enzymology. [Link]

Sources

- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. Study of phospholipid structure by 1H, 13C, and 31P dipolar couplings from two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbon-13 and deuterium nuclear magnetic resonance study of the interaction of cholesterol with phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution NMR of Large Membrane Proteins using Fos-Choline-13

The following Application Note and Protocol is designed for senior researchers and structural biologists. It addresses the specific challenges of using Fos-Choline-13 (FC-13) for solution-state NMR of large integral membrane proteins (IMPs).

Executive Summary

Solution-state NMR of large membrane proteins is a balancing act between particle size (rotational correlation time,

Fos-Choline-13 (FC-13) occupies a critical "Goldilocks" zone in detergent screening. With a 13-carbon alkyl chain, it offers significantly higher thermodynamic stability for hydrophobic TMDs than FC-12, while maintaining a micelle size smaller than FC-14 or FC-16, thereby preserving signal intensity in TROSY-based experiments. This guide details the protocol for utilizing FC-13 to rescue projects where FC-12 yields poor spectral quality due to intermediate exchange or slow denaturation.

Chemical & Physical Properties

Understanding the biophysics of FC-13 is prerequisite to experimental design. It forms zwitterionic micelles that mimic the phosphatidylcholine (PC) headgroup of native bilayers but with a single alkyl tail.

Table 1: Fos-Choline Series Comparison

| Property | Fos-Choline-12 (DPC) | Fos-Choline-13 (FC-13) | Fos-Choline-14 (FC-14) |

| Formula | |||

| MW ( g/mol ) | 351.5 | 365.5 | 379.5 |

| CMC ( | ~1.5 mM | ~0.75 mM | ~0.12 mM |

| Micelle MW | ~18-22 kDa | ~24-28 kDa | ~32-35 kDa |

| Aggregation # | ~50-60 | ~65-75 | ~85-95 |

| NMR Utility | Standard (Small MPs) | High Stability / Large MPs | Low (Particle too large) |

Critical Insight: The Critical Micelle Concentration (CMC) of FC-13 is roughly half that of FC-12. This implies that while the micelle is tighter and more stable, detergent exchange requires more thorough dialysis or chromatographic steps to remove residual detergent if switching away from FC-13.

Strategic Rationale: Why FC-13?

The Stability-Resolution Trade-off

For large proteins (e.g., GPCRs, Transporters), the rotational correlation time (

-

Too Short (FC-10/12): The hydrophobic mismatch between the detergent tail and the protein's transmembrane hydrophobic length causes exposure of hydrophobic patches. Result: Protein aggregation or unfolding

Broad lines/Missing peaks. -

Too Long (FC-14/16): The micelle becomes massive.

increases drastically. Result: Fast

FC-13 extends the hydrophobic core radius by approximately 1.2 Å compared to FC-12. This slight increase is often sufficient to cover the hydrophobic belt of 7-TM receptors or large channels without incurring the massive penalty of the FC-14 micelle size.

Diagram 1: The Detergent Selection Logic

Caption: Decision matrix for selecting Fos-Choline-13 based on initial spectral quality in standard DPC (FC-12).

Experimental Protocol

Phase A: Sample Preparation (Detergent Exchange)

This protocol assumes the protein is currently solubilized in a purification detergent (e.g., DDM or LDAO).

Reagents:

-

FC-13 Stock: 10% (w/v) in

. Note: FC-13 dissolves slower than FC-12. Vortex and warm to 30°C if necessary. -

Buffer: 20 mM Sodium Phosphate (pH 6.5–7.5), 50 mM NaCl. Avoid high salt (>100mM) as it increases micelle size.

Step-by-Step:

-

Immobilization: Bind the His-tagged protein to Ni-NTA resin. Wash with 10 CV (column volumes) of buffer containing the initial detergent (e.g., 0.05% DDM).

-

Exchange Gradient: Wash with 20 CV of buffer containing a linear gradient from 0.05% DDM to 0.3% (8.2 mM) FC-13 .

-

Why? A sudden shock to pure FC-13 can precipitate large proteins. The gradient allows gradual micelle remodeling.

-

Concentration Logic: We use ~10x CMC (0.75 mM * 10 ≈ 7.5 mM ≈ 0.3%) to ensure full micellar coverage.

-

-

Equilibration: Wash with 10 CV of buffer containing 0.15% FC-13 .

-

Optimization: For NMR, we want the minimum detergent necessary to maintain solubility to minimize viscosity and background noise. 0.15% is approx 4 mM (5x CMC).

-

-

Elution: Elute with Imidazole buffer containing 0.15% FC-13 .

Phase B: NMR Sample Optimization

For large proteins (>30 kDa), standard HSQC is insufficient. You must use TROSY (Transverse Relaxation-Optimized Spectroscopy) and Deuteration.

The "FC-13 NMR Mix":

-

Protein Conc: 0.3 – 0.8 mM.

-

Detergent: ~100 - 200 mM FC-13 (Maintain a high Detergent:Protein ratio, typically 100:1 to 200:1, to prevent protein-protein contacts).

-

Calculation: If Protein is 0.5 mM, Detergent should be ~50-100 mM (approx 2-4%).

-

-

Isotopes:

(Perdeuterated). -

Methyl Labeling: ILV-methyl labeling is highly recommended for proteins >50 kDa in FC-13 micelles.

Phase C: Data Acquisition

Temperature: FC-13 micelles are thermostable. Unlike LDAO (which degrades >35°C) or DPC (which can aggregate), FC-13 allows acquisition at 310K (37°C) to 318K (45°C) .

-